molecular formula C9H12ClNS B2838320 4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 93562-37-9

4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B2838320
CAS No.: 93562-37-9
M. Wt: 201.71
InChI Key: CZWCOGJGHJXXRN-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound that features a thiophene ring fused to a tetrahydropyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the condensation of thiophene derivatives with tetrahydropyridine precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives in the presence of acidic or basic catalysts . Another approach is the Gewald reaction, which involves the condensation of α-cyanoesters with thiophene derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized versions of the aforementioned synthetic routes. The choice of catalysts, solvents, and reaction conditions is crucial to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The tetrahydropyridine moiety can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The thiophene ring’s electronic properties allow it to participate in π-π interactions and hydrogen bonding, which can modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler analog with a five-membered ring containing sulfur.

    Piperidine: A saturated six-membered ring containing nitrogen.

    Tetrahydropyridine: A partially saturated six-membered ring containing nitrogen.

Uniqueness

4-(Thiophen-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to the combination of the thiophene ring and the tetrahydropyridine moiety. This fusion imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions further enhances its utility in synthetic chemistry and drug development.

Properties

IUPAC Name

4-thiophen-2-yl-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS.ClH/c1-2-9(11-7-1)8-3-5-10-6-4-8;/h1-3,7,10H,4-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWCOGJGHJXXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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